molecular formula C16H30O2 B14686546 Hexadec-4-enoic acid CAS No. 32342-49-7

Hexadec-4-enoic acid

Cat. No.: B14686546
CAS No.: 32342-49-7
M. Wt: 254.41 g/mol
InChI Key: OXGMPGKZDZPDIF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadec-4-enoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of alkenyl halides and carboxylation reactions. For instance, the synthesis can start with the preparation of a suitable alkenyl halide, followed by a carboxylation reaction to introduce the carboxylic acid group at the desired position .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources, such as marine animal oils, amphibians, reptiles, mammals, and vegetables. The process typically includes steps like solvent crystallization and molecular distillation to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Hexadec-4-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Hexadec-4-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

Hexadec-4-enoic acid exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in fatty acid metabolism and can modulate the activity of certain signaling pathways. For example, it has been shown to inhibit prostaglandin synthesis, which contributes to its anti-inflammatory effects .

Comparison with Similar Compounds

Hexadec-4-enoic acid can be compared with other similar long-chain fatty acids, such as:

    Palmitoleic acid (hexadec-9-enoic acid): Another 16-carbon monounsaturated fatty acid with a double bond at the ninth carbon position.

    Oleic acid (octadec-9-enoic acid): An 18-carbon monounsaturated fatty acid with a double bond at the ninth carbon position.

    Stearic acid (octadecanoic acid): An 18-carbon saturated fatty acid with no double bonds

This compound is unique due to its specific double bond position, which influences its chemical reactivity and biological activity .

Properties

CAS No.

32342-49-7

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

hexadec-4-enoic acid

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h12-13H,2-11,14-15H2,1H3,(H,17,18)

InChI Key

OXGMPGKZDZPDIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CCCC(=O)O

Origin of Product

United States

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